![molecular formula C12H15N3 B2482493 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine CAS No. 893751-83-2](/img/structure/B2482493.png)
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Flibanserin, which is a drug that has been approved by the FDA for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. However,
Wissenschaftliche Forschungsanwendungen
a. Antimicrobial Agents: Imidazole-based compounds exhibit potent antimicrobial properties. For instance, derivatives like clemizole , metronidazole , and tinidazole are used to treat bacterial and protozoal infections. Researchers continue to explore novel imidazole analogs for combating antibiotic-resistant strains .
b. Antifungal Agents: Imidazoles are effective against fungal infections. Ketoconazole , an antifungal drug, targets fungal cytochrome P450 enzymes. Additionally, miconazole and clotrimazole are widely used topical antifungal agents .
c. Anticancer Compounds: Certain imidazole derivatives exhibit antitumor activity. Researchers have investigated their potential as chemotherapeutic agents. For example, dacarbazine is used in treating Hodgkin’s disease .
d. Anti-Inflammatory and Analgesic Properties: Imidazole-containing compounds may act as anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them promising candidates for drug development .
Organic Synthesis
Imidazoles serve as essential building blocks in organic synthesis. Recent advances include:
a. N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis: NHCs, both ligands and organocatalysts, facilitate the construction of imidazole derivatives. Researchers have developed protocols for synthesizing 1,2,4-trisubstituted imidazoles using NHCs .
b. Regiocontrolled Synthesis: Efforts have focused on regioselective methods to construct substituted imidazoles. These heterocycles are integral to functional molecules used in everyday applications .
Wirkmechanismus
Target of Action
The compound “1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine” is an imidazole derivative . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and transporters . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . They may act as inhibitors, activators, or modulators of their target proteins
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some imidazole derivatives are known to inhibit the enzyme histidine decarboxylase, thereby reducing the production of histamine and affecting allergic responses . .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can facilitate their absorption and distribution . .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Imidazole derivatives can have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . .
Eigenschaften
IUPAC Name |
1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9(13)11-3-5-12(6-4-11)15-8-7-14-10(15)2/h3-9H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLSPYJGWHJRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

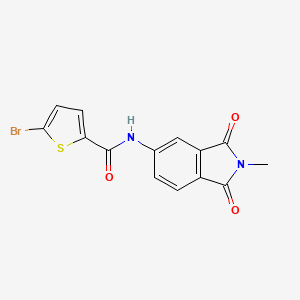
![N-Methyl-N-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2482414.png)
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride](/img/structure/B2482417.png)


![1-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2482421.png)
![{1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol](/img/structure/B2482422.png)
![Methyl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2482423.png)
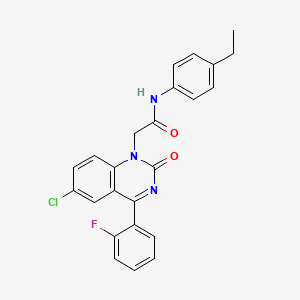
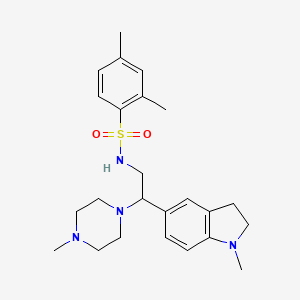
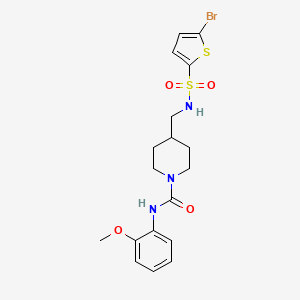
![N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2482431.png)
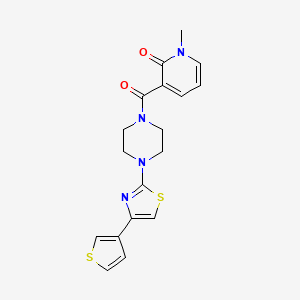
![3-Amino-4-cyclopropyl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2482433.png)